7,2'-Dihydroxyflavone

Catalog No.
S624047
CAS No.
77298-66-9
M.F
C15H10O4
M. Wt
254.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7,2'-Dihydroxyflavone

CAS Number

77298-66-9

Product Name

7,2'-Dihydroxyflavone

IUPAC Name

7-hydroxy-2-(2-hydroxyphenyl)chromen-4-one

Molecular Formula

C15H10O4

Molecular Weight

254.24 g/mol

InChI

InChI=1S/C15H10O4/c16-9-5-6-11-13(18)8-15(19-14(11)7-9)10-3-1-2-4-12(10)17/h1-8,16-17H

InChI Key

NUGPQONICGTVNA-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)O)O

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)O)O

7,2'-Dihydroxyflavone is a flavonoid compound with the molecular formula C15H10O4C_{15}H_{10}O_{4} and a molar mass of approximately 254.24 g/mol. It is characterized by two hydroxyl groups located at the 7 and 2' positions of the flavone structure, which contributes to its unique properties and biological activities. This compound has garnered attention due to its potential therapeutic applications, particularly in neuroprotection and as a modulator of signaling pathways.

  • Antioxidant activity: The hydroxyl groups can scavenge free radicals, potentially protecting cells from oxidative damage.
  • Enzyme inhibition: Flavones can interact with and inhibit certain enzymes, potentially influencing various biological processes [].

Neuroprotection:

  • Studies suggest that 7,2'-Dihydroxyflavone may act as a TrkB receptor agonist, mimicking the effects of Brain-derived neurotrophic factor (BDNF) []. BDNF plays a crucial role in neuronal survival, development, and function.
  • Research has shown that 7,2'-Dihydroxyflavone can promote neurite outgrowth and neuronal survival in various cell models [, ].
  • Additionally, studies in animal models indicate that 7,2'-Dihydroxyflavone may improve cognitive function and memory in conditions associated with BDNF deficiency [].

Anti-cancer properties:

  • Studies have shown that 7,2'-Dihydroxyflavone may exhibit anti-cancer properties by inducing apoptosis (programmed cell death) in various cancer cell lines [].
  • The mechanism of action is thought to involve the modulation of various signaling pathways involved in cell proliferation and survival [].
  • However, it is important to note that these findings are based on laboratory studies, and further research is needed to determine the effectiveness and safety of 7,2'-Dihydroxyflavone in humans.

Antioxidant properties:

  • 7,2'-Dihydroxyflavone possesses antioxidant properties, which may help protect cells from damage caused by free radicals [].
  • Studies suggest that it can scavenge free radicals and prevent oxidative stress, which is implicated in various health conditions [, ].
, including:

  • Oxidation: The hydroxyl groups can be oxidized under specific conditions, potentially forming quinones.
  • Reduction: The compound may also participate in reduction reactions, although specific reagents and conditions are typically required.
  • Methylation: The hydroxyl groups can be methylated to form derivatives that may exhibit altered pharmacokinetic properties.

These reactions are significant as they can modify the compound's biological activity and stability in biological systems .

7,2'-Dihydroxyflavone exhibits various biological activities:

  • Neuroprotective Effects: It acts as a selective agonist for the tropomyosin receptor kinase B (TrkB), mimicking the action of brain-derived neurotrophic factor (BDNF) and promoting neuronal survival and differentiation .
  • Antioxidant Properties: The compound shows potential antioxidant effects, which could help mitigate oxidative stress-related damage in cells .
  • Anti-inflammatory Action: Preliminary studies suggest that it may possess anti-inflammatory properties, contributing to its therapeutic potential in neurodegenerative diseases .

Several synthesis methods for 7,2'-dihydroxyflavone have been reported:

  • Chemical Synthesis: Traditional organic synthesis techniques can be employed to introduce hydroxyl groups at the desired positions on the flavone backbone.
  • Natural Extraction: It can be isolated from plant sources such as Godmania aesculifolia or Tridax procumbens, where it occurs naturally .
  • Prodrug Development: Modifications of 7,2'-dihydroxyflavone into prodrugs have been explored to enhance bioavailability and pharmacokinetic profiles .

The applications of 7,2'-dihydroxyflavone include:

  • Pharmaceutical Development: Due to its neuroprotective properties, it is being investigated for use in treating neurodegenerative diseases such as Alzheimer's disease.
  • Nutraceuticals: Its antioxidant properties make it a candidate for dietary supplements aimed at enhancing cognitive health.
  • Research Tool: The compound is utilized in laboratory settings to study TrkB signaling pathways and their implications in various biological processes .

Interaction studies have shown that 7,2'-dihydroxyflavone binds selectively to TrkB receptors, leading to receptor dimerization and autophosphorylation. This interaction triggers downstream signaling pathways that promote neuronal survival and function. Notably, studies have indicated that modifications to the hydroxyl groups can significantly alter binding affinity and biological activity .

Several compounds share structural similarities with 7,2'-dihydroxyflavone. These include:

Compound NameStructure CharacteristicsBiological Activity
7,8-DihydroxyflavoneHydroxyl groups at positions 7 and 8TrkB agonist; neuroprotective
DiosmetinHydroxyl groups at positions 5, 7, and 3'TrkB agonist; antioxidant
NorwogoninHydroxyl groups at positions 5, 7, and 8TrkB agonist; potential anti-inflammatory
EutropoflavinDimethylamino group at position 4'TrkB agonist; enhances cognitive functions
GossypetinHydroxyl groups at multiple positionsPotential antagonist of TrkB; antiestrogenic effects

The uniqueness of 7,2'-dihydroxyflavone lies in its specific hydroxyl group positioning which influences its binding affinity and selectivity for TrkB receptors compared to other flavonoids. This specificity may contribute to its distinct therapeutic profile in neurological applications .

7,2'-Dihydroxyflavone is a flavonoid compound characterized by a flavone backbone with two hydroxyl groups positioned at the 7 and 2' positions [2]. The molecular formula of 7,2'-Dihydroxyflavone is C15H10O4, representing its composition of 15 carbon atoms, 10 hydrogen atoms, and 4 oxygen atoms [2]. The compound features a 2-phenylchromen-4-one core structure, which is the fundamental skeleton of all flavones [16].

The structural arrangement of 7,2'-Dihydroxyflavone consists of two benzene rings (labeled as A and B) connected by a heterocyclic pyran ring (labeled as C) [23]. The A ring contains the hydroxyl group at position 7, while the B ring (the phenyl substituent) contains the hydroxyl group at position 2' [2]. This specific positioning of hydroxyl groups distinguishes 7,2'-Dihydroxyflavone from other dihydroxyflavone isomers [2] [5].

The molecular structure can be represented by the following structural features:

  • A chromone core (benzopyran-4-one) forming rings A and C
  • A phenyl ring (B) attached at position 2 of the chromone
  • Hydroxyl groups at positions 7 (on ring A) and 2' (on ring B)
  • A ketone group at position 4 of the chromone ring [2] [16] [22]

Physical Properties

Molecular Weight and Appearance

7,2'-Dihydroxyflavone has a molecular weight of 254.24 g/mol, as determined by its molecular formula C15H10O4 [2]. This molecular weight is consistent across all dihydroxyflavone isomers that share the same molecular formula but differ in the positioning of their hydroxyl groups [4] [5].

In terms of physical appearance, 7,2'-Dihydroxyflavone typically presents as a crystalline solid with a yellowish color, which is characteristic of many flavonoid compounds [16]. The yellow coloration is attributed to the conjugated π-electron system that extends throughout the molecule, allowing for the absorption of light in the visible spectrum [19] [21].

Solubility Profile

The solubility profile of 7,2'-Dihydroxyflavone is influenced by the presence of its hydroxyl groups, which confer some degree of polarity to the otherwise relatively hydrophobic flavone structure [11]. Based on comparative data with similar dihydroxyflavones, the compound exhibits limited solubility in water but demonstrates better solubility in organic solvents [12].

The solubility characteristics of 7,2'-Dihydroxyflavone can be summarized as follows:

  • Poor solubility in water due to the predominantly hydrophobic nature of the flavone backbone
  • Moderate to good solubility in polar organic solvents such as dimethyl sulfoxide (DMSO) and methanol
  • Enhanced solubility in alkaline solutions due to the deprotonation of the hydroxyl groups, particularly the more acidic 7-hydroxyl group [11] [12] [27]

The presence of the hydroxyl groups at positions 7 and 2' contributes to intermolecular hydrogen bonding, which affects the compound's solubility behavior in different solvents [11]. The 7-hydroxyl group, being more acidic than the 2'-hydroxyl group, plays a significant role in the compound's solubility in polar and protic solvents [27].

Spectroscopic Characteristics

The spectroscopic properties of 7,2'-Dihydroxyflavone provide valuable information about its structural features and electronic configuration [9] [10]. These characteristics are essential for identification and purity assessment of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
7,2'-Dihydroxyflavone exhibits distinctive proton (¹H) and carbon (¹³C) NMR signals that reflect its structural arrangement [9]. The proton NMR spectrum typically shows signals for the aromatic protons of both rings A and B, as well as characteristic signals for the proton at position 3 of the C ring [10]. The hydroxyl protons at positions 7 and 2' appear as exchangeable signals that are sensitive to solvent and temperature conditions [9] [10].

Ultraviolet-Visible (UV-Vis) Spectroscopy:
The UV-Vis absorption spectrum of 7,2'-Dihydroxyflavone typically shows two major absorption bands:

  • Band I (300-380 nm): Associated with the B-ring cinnamoyl system
  • Band II (240-280 nm): Associated with the A-ring benzoyl system [19] [33]

The exact positions and intensities of these bands are influenced by the hydroxyl substitution pattern, with the 7-hydroxyl group contributing significantly to the Band II absorption characteristics [19] [33].

Infrared (IR) Spectroscopy:
The IR spectrum of 7,2'-Dihydroxyflavone shows characteristic absorption bands for:

  • O-H stretching (3300-3500 cm⁻¹)
  • C=O stretching of the ketone group (1650-1680 cm⁻¹)
  • Aromatic C=C stretching (1450-1600 cm⁻¹)
  • C-O stretching of the hydroxyl groups (1200-1300 cm⁻¹) [9] [21]

Chemical Identifiers and Nomenclature

7,2'-Dihydroxyflavone is identified by various systematic and common names in chemical databases and scientific literature [2] [13]. These identifiers are essential for unambiguous reference to the compound in research and regulatory contexts.

The primary chemical identifiers for 7,2'-Dihydroxyflavone include:

IUPAC Name: 7-hydroxy-2-(2-hydroxyphenyl)chromen-4-one [2]

CAS Registry Number: 77298-66-9 [2] [13]

Alternative Names:

  • 7-hydroxy-2-(2-hydroxyphenyl)-4H-chromen-4-one
  • 7-hydroxy-2-(2-hydroxyphenyl)-1-benzopyran-4-one
  • 2-(2-hydroxyphenyl)-7-hydroxy-4H-1-benzopyran-4-one [2] [13]

Chemical Identifiers:

  • InChI: InChI=1S/C15H10O4/c16-9-5-6-11-13(18)8-15(19-14(11)7-9)10-3-1-2-4-12(10)17/h1-8,16-17H [2]
  • InChIKey: NUGPQONICGTVNA-UHFFFAOYSA-N [2]

These systematic identifiers ensure precise identification of 7,2'-Dihydroxyflavone in chemical databases and distinguish it from other dihydroxyflavone isomers that share the same molecular formula but differ in the positions of their hydroxyl groups [2] [13].

Structural Features of the Flavone Backbone

The flavone backbone of 7,2'-Dihydroxyflavone consists of a 2-phenylchromen-4-one structure, which is the defining characteristic of all flavones [16] [17]. This backbone can be described as a three-ring system comprising two benzene rings (A and B) connected by a heterocyclic pyran ring (C) [16] [23].

The key structural features of the flavone backbone include:

  • Ring A: A benzene ring fused with the pyran ring, forming the benzopyran portion of the molecule [16] [17]

  • Ring C: A pyran ring containing an oxygen atom at position 1 and a ketone group at position 4, creating the chromen-4-one structure [16] [22]

  • Ring B: A phenyl ring attached at position 2 of the pyran ring, extending from the core structure [16] [17]

  • C2-C3 Double Bond: A characteristic feature of flavones that distinguishes them from other flavonoid subclasses such as flavanones, which have a saturated bond at this position [18] [24]

  • Carbonyl Group: A ketone group at position 4 that participates in conjugation with the C2-C3 double bond, contributing to the electronic properties of the molecule [18] [21]

The flavone backbone provides a rigid, planar structure with an extended conjugated π-electron system that spans all three rings [19]. This conjugation is responsible for many of the physical and chemical properties of flavones, including their characteristic UV-visible absorption spectra and their ability to participate in various chemical reactions [19] [21].

Significance of 7 and 2' Hydroxyl Groups

The hydroxyl groups at positions 7 and 2' are defining structural features of 7,2'-Dihydroxyflavone that significantly influence its chemical properties and reactivity [25] [27]. These hydroxyl groups contribute to the compound's unique characteristics through their electronic effects and ability to form hydrogen bonds.

Significance of the 7-Hydroxyl Group:

The hydroxyl group at position 7 on ring A is particularly significant due to its:

  • Acidity: The 7-hydroxyl group is more acidic than other hydroxyl positions in flavones, making it more prone to deprotonation in neutral to slightly basic conditions [11] [27]. This acidity is attributed to the resonance stabilization of the resulting phenoxide anion through conjugation with the carbonyl group at position 4 [27].

  • Electron Donation: The 7-hydroxyl group serves as an electron-donating substituent that increases the electron density in ring A, affecting the electronic distribution throughout the molecule [25] [26].

  • Hydrogen Bonding: The 7-hydroxyl group can participate in both intramolecular and intermolecular hydrogen bonding, influencing the compound's solubility and crystal packing [11] [27].

Significance of the 2'-Hydroxyl Group:

The hydroxyl group at position 2' on ring B offers distinct contributions to the compound's properties:

  • Intramolecular Hydrogen Bonding: The 2'-hydroxyl group is positioned to potentially form an intramolecular hydrogen bond with the oxygen atom of the pyran ring (ring C), which can affect the conformation and planarity of the molecule [33].

  • Ortho-Substitution Effect: As an ortho-substituent on the B-ring, the 2'-hydroxyl group influences the rotation and orientation of the B-ring relative to the AC-ring system, potentially affecting the overall planarity of the molecule [19] [33].

  • Electronic Effects: The 2'-hydroxyl group modifies the electronic properties of the B-ring, contributing to the compound's overall electronic distribution and reactivity [25] [33].

The combined presence of hydroxyl groups at positions 7 and 2' creates a unique electronic environment that distinguishes 7,2'-Dihydroxyflavone from other dihydroxyflavone isomers and contributes to its specific chemical behavior [25] [27] [32].

Comparative Structural Analysis with Other Dihydroxyflavones

7,2'-Dihydroxyflavone is one of several dihydroxyflavone isomers that share the same molecular formula (C15H10O4) but differ in the positions of their hydroxyl groups [28] [30]. A comparative analysis of these isomers reveals important structural differences that influence their chemical and physical properties.

Comparison with 7,8-Dihydroxyflavone:

7,8-Dihydroxyflavone features adjacent hydroxyl groups on ring A, forming a catechol-like structure [28] [31]. This arrangement:

  • Creates a more potent hydrogen-donating system due to the proximity of the two hydroxyl groups
  • Allows for more extensive electron delocalization within ring A
  • Results in different spectroscopic properties compared to 7,2'-Dihydroxyflavone due to the altered electronic environment [28] [34]

Comparison with 7,4'-Dihydroxyflavone:

7,4'-Dihydroxyflavone has hydroxyl groups at positions 7 (ring A) and 4' (para position on ring B) [6] [8]. This arrangement:

  • Lacks the potential for intramolecular hydrogen bonding that exists in 7,2'-Dihydroxyflavone
  • Features a more symmetrical distribution of electron density in ring B
  • Exhibits different solubility characteristics due to the altered hydrogen bonding potential [6] [8] [14]

Comparison with 3,2'-Dihydroxyflavone:

3,2'-Dihydroxyflavone has hydroxyl groups at positions 3 (ring C) and 2' (ring B) [29] [33]. This arrangement:

  • Includes a hydroxyl group on the heterocyclic C ring, which significantly alters the electronic properties of the molecule
  • Creates a potential for different types of intramolecular hydrogen bonding
  • Results in distinct spectroscopic characteristics, particularly in UV-visible absorption [29] [33]

Comparison with 5,7-Dihydroxyflavone (Chrysin):

5,7-Dihydroxyflavone has both hydroxyl groups on ring A [30] [35]. This arrangement:

  • Creates a different electronic environment in ring A compared to 7,2'-Dihydroxyflavone
  • Lacks the electronic effects on ring B that are present in 7,2'-Dihydroxyflavone
  • Exhibits different hydrogen bonding patterns and solubility characteristics [30] [35]

The following table summarizes the key structural differences between 7,2'-Dihydroxyflavone and other dihydroxyflavone isomers:

Dihydroxyflavone IsomerHydroxyl PositionsKey Structural CharacteristicsDistinctive Properties
7,2'-Dihydroxyflavone7 (Ring A), 2' (Ring B)Potential for intramolecular hydrogen bonding between 2'-OH and pyran oxygenUnique electronic distribution across all three rings [2] [25]
7,8-Dihydroxyflavone7, 8 (both on Ring A)Adjacent hydroxyl groups forming a catechol-like structure on Ring AEnhanced electron delocalization within Ring A [28] [34]
7,4'-Dihydroxyflavone7 (Ring A), 4' (Ring B)Para-hydroxyl substitution on Ring BSymmetrical electron distribution in Ring B [6] [14]
3,2'-Dihydroxyflavone3 (Ring C), 2' (Ring B)Hydroxyl group on the heterocyclic C ringDistinct electronic properties and potential for different hydrogen bonding patterns [29] [33]
5,7-Dihydroxyflavone5, 7 (both on Ring A)Both hydroxyl groups on Ring ADifferent electronic environment in Ring A and unique hydrogen bonding patterns [30] [35]

XLogP3

3.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

254.05790880 g/mol

Monoisotopic Mass

254.05790880 g/mol

Heavy Atom Count

19

Metabolism Metabolites

7,2p-Dihydroxyflavone has known human metabolites that include (2S,3S,4S,5R)-3,4,5-trihydroxy-6-[2-(2-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxane-2-carboxylic acid.

Wikipedia

7-hydroxy-2-(2-hydroxyphenyl)-1-benzopyran-4-one

Dates

Modify: 2024-04-14

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